molecular formula C18H20N2O B7584536 (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone

(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone

Cat. No. B7584536
M. Wt: 280.4 g/mol
InChI Key: KMYOXYZJYIIBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as MPHP, is a synthetic cathinone that has gained attention as a designer drug. It belongs to the class of substituted cathinones, which are synthetic derivatives of the naturally occurring stimulant cathinone found in the khat plant. MPHP has been reported to have psychoactive effects similar to other cathinones, such as euphoria, increased energy, and altered perception.

Mechanism of Action

The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone involves its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synapse. (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synapse. This results in the stimulation of the central nervous system and the psychoactive effects associated with (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone use.
Biochemical and Physiological Effects
(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to the psychoactive effects associated with (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone use. Chronic use of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has been linked to damage to the dopamine neurons in the brain, which can lead to long-term neurological effects.

Advantages and Limitations for Lab Experiments

(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has well-defined psychoactive effects, making it a useful tool for studying the central nervous system. However, (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone also has several limitations. Its psychoactive effects can be unpredictable, and chronic use can lead to long-term neurological damage. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone. One area of interest is the development of novel cathinone derivatives with improved therapeutic potential. Another area of interest is the study of the long-term neurological effects of chronic (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone use. Additionally, the development of new analytical techniques for the detection and quantification of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone in biological samples could improve our understanding of its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone, or (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone, is a synthetic cathinone that has gained attention as a designer drug. Its synthesis involves the reaction of piperidine with benzaldehyde and 1-methylpyrrole-2-carboxaldehyde. (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has well-defined psychoactive effects, making it a useful tool for studying the central nervous system. However, its chronic use has been linked to long-term neurological damage. Future research on (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone could lead to the development of novel cathinone derivatives with improved therapeutic potential and a better understanding of its long-term effects on the brain.

Synthesis Methods

The synthesis of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone involves the reaction of piperidine with benzaldehyde to form 4-benzylidenepiperidine. This intermediate is then reacted with 1-methylpyrrole-2-carboxaldehyde to form (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone. The synthesis of (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone is relatively simple and can be achieved using standard laboratory equipment and reagents.

Scientific Research Applications

(4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a monoamine transporter inhibitor, which affects the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. (4-Benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone has also been found to have affinity for the sigma-1 receptor, which is involved in modulating the release of neurotransmitters.

properties

IUPAC Name

(4-benzylidenepiperidin-1-yl)-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-19-11-5-8-17(19)18(21)20-12-9-16(10-13-20)14-15-6-3-2-4-7-15/h2-8,11,14H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOXYZJYIIBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC(=CC3=CC=CC=C3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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